molecular formula C11H12F3NO2 B13044978 (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Cat. No.: B13044978
M. Wt: 247.21 g/mol
InChI Key: DTNVLZOTIWTDBR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a chiral chroman-4-amine derivative characterized by a methoxy group at position 6 and a trifluoromethyl group at position 7 on the chroman ring. Its molecular formula is C₁₁H₁₅F₃NO₂ (calculated from and structural analysis), with a molecular weight of 250.24 g/mol.

Chroman-4-amine derivatives are explored in medicinal chemistry for their structural similarity to neurotransmitters and their ability to modulate enzyme activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group may influence electronic and steric properties .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(4S)-6-methoxy-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3/t8-/m0/s1

InChI Key

DTNVLZOTIWTDBR-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H](CCO2)N)C(F)(F)F

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Mediated Aldol Condensation and Cyclization

  • Method : Commercially available 2′-hydroxyacetophenones are reacted with appropriate aldehydes under basic conditions to form chroman-4-ones. This is achieved by a base-promoted crossed aldol condensation followed by intramolecular oxa-Michael addition.
  • Reaction conditions : Microwave irradiation at 160–170 °C for 1 hour in ethanol with diisopropylamine (DIPA) as the base.
  • Yields : Vary from 17% to 88%, depending on substitution patterns. Electron-deficient 2′-hydroxyacetophenones generally give higher yields, while electron-donating groups can cause byproduct formation and lower yields.
  • Example : 6-methoxy-substituted chroman-4-ones were obtained but sometimes with moderate yields (~17%) due to side reactions.

Alternative Cyclization via β-Aryloxypropionic Acids

  • Chroman-4-ones can also be synthesized by cyclization of β-aryloxypropionic acids in the presence of Friedel-Crafts catalysts.
  • However, this method requires large amounts of catalyst and generates environmentally concerning waste.

Stereoselective Amination at the 4-Position

Conversion of Chroman-4-ones to Chroman-4-amines

  • The chroman-4-one intermediate is converted to the corresponding amine via reductive amination or nucleophilic substitution.
  • Bromination at the 3-position followed by elimination can lead to chromone intermediates, which can be further transformed.
  • Enantioenriched amines are obtained by resolution of racemic mixtures using chiral stationary phase preparative HPLC or by enantioselective catalytic methods.

Catalytic Enantioselective Carbosulfenylation for Chiral Chromans

  • A catalytic, enantioselective carbosulfenylation of alkenes has been reported to construct 3,4-disubstituted chromans with high enantiomeric ratios (>99:1 er).
  • Using chiral selenophosphoramide catalysts and sulfenylating agents, the desired chiral chroman products are obtained in good yields and enantioselectivities.
  • The method involves cyclization with nucleophilic capture by phenolic ethers bearing electron-donating groups such as methoxy, which favors chroman formation.

Greener and Efficient Cyclization Methods

  • Amberlyst®15, a solid acid catalyst, has been used as a deaminating agent and to enhance cyclization efficiency for chromone synthesis.
  • This method offers a greener alternative with high yields and simplified purification.
  • Although this method is reported for chromones, similar approaches can be adapted for chroman derivatives.

Summary Table of Key Preparation Steps

Step Description Conditions/Notes Yield / Outcome
Aldol Condensation & Cyclization 2′-Hydroxyacetophenone + aldehyde, base-mediated, microwave irradiation Ethanol, DIPA base, 160–170 °C, 1 h 17–88% (substitution dependent)
Friedel-Crafts Cyclization β-Aryloxypropionic acid cyclization with Friedel-Crafts catalyst Requires large catalyst amounts; environmental concerns Moderate, less favored
Amine-Promoted Cyclization Reaction of o-hydroxyarylcarbonyl + carbonyl compound + amine, exothermic Temperature -30 to 150 °C, solvents like toluene, distillation under reduced pressure High yields, simple isolation
Introduction of Substituents Use of substituted hydroxyacetophenones bearing methoxy and trifluoromethyl groups Precursor modification before cyclization Commercially or synthetically available
Stereoselective Amination Reductive amination or catalytic enantioselective carbosulfenylation for chiral amines Chiral catalysts, sulfenylating agents, HFIP solvent, 20 mol% catalyst loading Up to >99:1 enantiomeric ratio
Greener Cyclization Amberlyst®15 catalyzed cyclization and deamination Solid acid catalyst, mild conditions High yield, environmentally friendly

Research Findings and Considerations

  • The choice of substituents on the aromatic ring significantly affects the yield and purity of chroman-4-one intermediates.
  • Electron-deficient substituents favor higher yields and cleaner reactions.
  • Microwave irradiation accelerates reaction rates and improves yields compared to conventional heating.
  • Enantioselective synthesis methods provide access to optically pure (S)-enantiomers necessary for biological activity.
  • Purification often involves preparative chiral HPLC or recrystallization.
  • The use of solid acid catalysts like Amberlyst®15 offers greener alternatives to traditional acidic cyclization methods.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Neuroprotective Effects

One of the primary applications of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is its potential as an acetylcholinesterase inhibitor . This enzyme is crucial in the regulation of neurotransmitter levels, and its inhibition has been linked to neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease . Preliminary studies indicate that this compound may enhance cholinergic signaling, which is vital for cognitive function and memory retention.

Anticancer Activity

Research has demonstrated that derivatives of chroman compounds exhibit anticancer properties . This compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies have reported significant cytotoxic effects against human tumor cells, with some derivatives achieving IC50 values below 1 μM . The structural modifications in chroman derivatives often enhance their biological activity, making them promising candidates for further development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that allow for the introduction of functional groups necessary for its biological activity. These synthetic strategies are crucial for optimizing the compound's pharmacological properties.

Synthetic Route Description
Step 1Formation of the chroman ring via cyclization reactions involving appropriate precursors.
Step 2Introduction of the methoxy group at the 6-position through methylation techniques.
Step 3Addition of the trifluoromethyl group at the 7-position using electrophilic fluorination methods.

The structure-activity relationship studies indicate that specific substitutions at various positions on the chroman scaffold can dramatically influence the biological activity and selectivity of the compound .

Neuroprotective Studies

In a study examining neuroprotective agents, this compound was evaluated for its ability to inhibit acetylcholinesterase activity. The results suggested that this compound could significantly enhance neuronal survival in models simulating Alzheimer's disease, indicating its potential as a lead compound in drug development aimed at cognitive disorders.

Anticancer Efficacy

Another study focused on a library of chroman derivatives, including this compound, which were tested against multiple cancer cell lines such as MCF-7 (breast cancer) and A172 (glioma). The findings highlighted that certain modifications led to enhanced potency against these cell lines, showcasing the compound's versatility and effectiveness as an anticancer agent .

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include compounds with variations in substituent positions, halogens, and stereochemistry. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine 6-OCH₃, 7-CF₃ C₁₁H₁₅F₃NO₂ 250.24 High lipophilicity; chiral (S) configuration
7-(Trifluoromethyl)chroman-4-amine 7-CF₃ C₁₀H₁₀F₃NO 217.19 Lacks methoxy group; racemic mixture
(S)-7-Fluorochroman-4-amine 7-F C₉H₁₀FNO 167.18 Smaller substituent; lower lipophilicity
(S)-6-Methoxychroman-4-amine 6-OCH₃ C₁₀H₁₃NO₂ 193.25 Lacks trifluoromethyl group
(S)-6-Bromo-8-methoxychroman-4-amine 6-Br, 8-OCH₃ C₁₀H₁₂BrNO₂ 258.11 Bromine introduces steric bulk
(S)-7-Fluoro-6-methylchroman-4-amine 7-F, 6-CH₃ C₁₀H₁₂FNO 181.21 Methyl group enhances metabolic stability

Key Observations

Substituent Position and Electronic Effects: The trifluoromethyl group at position 7 (in the target compound) increases electron-withdrawing effects and lipophilicity compared to smaller substituents like fluorine or methyl . Methoxy groups at position 6 (vs.

Stereochemical Influence :

  • The (S)-enantiomer of 7-(trifluoromethyl)chroman-4-amine (CAS 1140496-05-4) is distinct from its (R)-counterpart (CAS 1213657-96-5) in interactions with chiral biological targets .

Physicochemical and Safety Profiles: Purity: Most analogues are synthesized at ≥95% purity (e.g., ). Storage: Amines like (S)-7-fluorochroman-4-amine require inert atmospheres and low temperatures (2–8°C) to prevent degradation . Hazards: Fluorinated and brominated derivatives often carry warnings for skin/eye irritation (e.g., H315, H319 in ), whereas non-halogenated compounds may have lower toxicity .

Synthetic Routes :

  • Common methods include Claisen rearrangements () and nucleophilic substitutions (e.g., bromination in ). The target compound’s synthesis likely involves similar steps with tailored starting materials.

Biological Activity

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chroman backbone with a methoxy group at the 6-position and a trifluoromethyl group at the 7-position. Its molecular formula is C11_{11}H10_{10}F3_3N1_1O1_1, and it has a molecular weight of approximately 247.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.

Research indicates that this compound exhibits significant biological activities, particularly as an acetylcholinesterase inhibitor . This inhibition is relevant for neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic signaling may provide therapeutic benefits. The compound's mechanism involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity and potentially leading to increased levels of acetylcholine in the synaptic cleft.

Biological Activities

  • Anticancer Activity :
    • Several studies have reported that chroman derivatives, including those similar to this compound, possess cytotoxic effects against various cancer cell lines. For instance, chromone derivatives have shown selective cytotoxicity against leukemia and breast cancer cells .
    • A study utilizing an MTT assay demonstrated that compounds with structural similarities exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Anti-inflammatory Properties :
    • The compound may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases where such inhibition can lead to therapeutic outcomes.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further exploration in treating cognitive decline associated with neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the chroman structure can influence biological activity. For example:

CompoundModificationBiological Activity
1aHydroxyl group at position 2Increased cytotoxicity against MCF-7
3aMethyl substitution at position 4Enhanced acetylcholinesterase inhibition
4aFluorine substitution at position 7Improved lipophilicity and bioactivity

These findings emphasize the importance of specific functional groups in modulating the biological efficacy of chroman derivatives.

Case Studies

  • Cytotoxicity Assessment : A study assessed various chroman derivatives for their cytotoxic effects using an MTT assay. The results indicated that compounds with specific substitutions showed over 70% inhibition against targeted cancer cell lines at concentrations around 200 μM .
  • Neuroprotective Studies : In vitro studies demonstrated that this compound could enhance cholinergic signaling, indicating potential benefits for cognitive function in models of Alzheimer's disease.
  • Inflammation Models : The compound was tested in models simulating inflammatory responses, revealing its potential to inhibit pro-inflammatory cytokines, thus supporting its role as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.